molecular formula C7H7NO4 B12850548 Methyl 4-formamidofuran-2-carboxylate

Methyl 4-formamidofuran-2-carboxylate

Cat. No.: B12850548
M. Wt: 169.13 g/mol
InChI Key: IDYXCYGJTBOZEU-UHFFFAOYSA-N
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Description

Methyl 4-formamidofuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formamidofuran-2-carboxylate typically involves the reaction of furan derivatives with formamide and methylating agents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of formamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formamidofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formamidofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-formamidofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: Lacks the formamido group, making it less reactive in certain biological contexts.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains additional substituents that enhance its antibacterial properties.

    Dimethyl furan-2,5-dicarboxylate: Contains two ester groups, making it more suitable for polymer synthesis.

Uniqueness

Methyl 4-formamidofuran-2-carboxylate is unique due to the presence of both formamido and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

methyl 4-formamidofuran-2-carboxylate

InChI

InChI=1S/C7H7NO4/c1-11-7(10)6-2-5(3-12-6)8-4-9/h2-4H,1H3,(H,8,9)

InChI Key

IDYXCYGJTBOZEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)NC=O

Origin of Product

United States

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